1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline
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Overview
Description
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline is an organic compound that belongs to the class of sulfonamides and indoline derivatives This compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and two nitro groups at the 4 and 6 positions of the indoline ring
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzenesulfonyl chloride and 4,6-dinitroindoline.
Reaction Conditions: The reaction between 4-methylbenzenesulfonyl chloride and 4,6-dinitroindoline is carried out in the presence of a base such as triethylamine or pyridine. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolic pathways.
Pathways: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline can be compared with other similar compounds, such as:
4-Methyl-N-tosylbenzenesulfonamide: This compound shares the sulfonyl group and methylphenyl ring but lacks the nitro groups, making it less reactive in certain chemical reactions.
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound has a similar sulfonyl group but a different core structure, leading to distinct chemical and biological properties.
Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: This compound also contains a sulfonyl group but differs in its core structure and functional groups, resulting in different applications and reactivity.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4,6-dinitro-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-10-2-4-12(5-3-10)25(23,24)16-7-6-13-14(16)8-11(17(19)20)9-15(13)18(21)22/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMUKAOBIWFYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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